Cas no 10055-39-7 (Methanone,(4-aminophenyl)(2-fluorophenyl)-)

Methanone, (4-aminophenyl)(2-fluorophenyl)-, is a fluorinated aromatic ketone derivative featuring both an amino and a fluoro substituent on its phenyl rings. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of the amino group enhances reactivity for further functionalization, while the fluorine atom contributes to increased stability and bioavailability. Its well-defined molecular structure ensures consistent performance in coupling reactions and as a building block for more complex compounds. Suitable for research and industrial use, it offers high purity and reliable synthetic utility.
Methanone,(4-aminophenyl)(2-fluorophenyl)- structure
10055-39-7 structure
Product Name:Methanone,(4-aminophenyl)(2-fluorophenyl)-
CAS No:10055-39-7
MF:C13H10FNO
MW:215.223006725311
CID:118335
PubChem ID:10512853
Update Time:2025-05-22

Methanone,(4-aminophenyl)(2-fluorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Methanone,(4-aminophenyl)(2-fluorophenyl)-
    • (4-aminophenyl)-(2-fluorophenyl)methanone
    • 2-FLUORO-4'-AMINO BENZOPHENONE
    • 4-Amino-2'-fluor-benzophenon
    • 4-amino-2'-fluoro benzophenone
    • 10055-39-7
    • A800233
    • 4-Amino-2'-fluorobenzophenone
    • SB79412
    • FRGXRXKVVAHXBO-UHFFFAOYSA-N
    • 2-FLUORO-4/'-AMINO BENZOPHENONE
    • 2-FLUORO-4-AMINOBENZOPHENONE
    • (4-aminophenyl)(2-fluorophenyl)methanone
    • Methanone, (4-aminophenyl)(2-fluorophenyl)-
    • MFCD07787554
    • DTXSID30441063
    • AKOS013513418
    • F73464
    • SCHEMBL4638623
    • 2-fluoro-4'-aminobenzophenone
    • 4-(2-FLUOROBENZOYL)ANILINE
    • DB-372280
    • Inchi: 1S/C13H10FNO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H,15H2
    • InChI Key: FRGXRXKVVAHXBO-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C(C1C=CC(=CC=1)N)=O

Computed Properties

  • Exact Mass: 215.07500
  • Monoisotopic Mass: 215.074642105g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • PSA: 43.09000
  • LogP: 3.22010

Methanone,(4-aminophenyl)(2-fluorophenyl)- Customs Data

  • HS CODE:2922399090
  • Customs Data:

    China Customs Code:

    2922399090

    Overview:

    2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Methanone,(4-aminophenyl)(2-fluorophenyl)- Pricemore >>

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Additional information on Methanone,(4-aminophenyl)(2-fluorophenyl)-

Recent Advances in the Study of Methanone,(4-aminophenyl)(2-fluorophenyl)- (CAS: 10055-39-7)

The compound Methanone,(4-aminophenyl)(2-fluorophenyl)-, with the CAS number 10055-39-7, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors and anti-inflammatory agents. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its therapeutic efficacy in preclinical models.

One of the key findings from recent research is the compound's ability to selectively inhibit specific protein kinases involved in inflammatory pathways. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that Methanone,(4-aminophenyl)(2-fluorophenyl)- exhibits high affinity for the JAK-STAT signaling pathway, which plays a critical role in autoimmune diseases. The study utilized molecular docking simulations and in vitro assays to confirm its inhibitory activity, paving the way for further development as a potential therapeutic agent for conditions such as rheumatoid arthritis and psoriasis.

In addition to its kinase inhibitory properties, recent investigations have explored the compound's pharmacokinetic profile. A 2024 study in Drug Metabolism and Disposition highlighted its favorable oral bioavailability and metabolic stability in rodent models. The researchers employed LC-MS/MS techniques to quantify plasma concentrations and identified key metabolites, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics. These findings are crucial for optimizing dosing regimens in future clinical trials.

Another area of interest is the compound's potential application in oncology. Preliminary data from a collaborative study between academic and industry researchers (Nature Communications, 2024) suggest that Methanone,(4-aminophenyl)(2-fluorophenyl)- may enhance the efficacy of existing chemotherapeutic agents by modulating tumor microenvironment. The study utilized xenograft models and transcriptomic analysis to demonstrate its synergistic effects with standard-of-care drugs, offering a new avenue for combination therapy in cancer treatment.

Despite these promising developments, challenges remain in the clinical translation of this compound. Recent reviews in Expert Opinion on Drug Discovery (2024) have pointed out the need for more comprehensive toxicological studies and formulation optimization to address issues related to solubility and long-term safety. Ongoing research efforts are focusing on structural modifications to improve its drug-like properties while maintaining its biological activity.

In conclusion, the latest research on Methanone,(4-aminophenyl)(2-fluorophenyl)- (CAS: 10055-39-7) underscores its multifaceted potential in drug discovery. From its role as a kinase inhibitor to its applications in inflammation and oncology, this compound continues to be a subject of intense investigation. Future studies will likely focus on advancing its development through preclinical optimization and early-phase clinical trials, with the ultimate goal of translating these findings into clinically viable therapeutics.

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